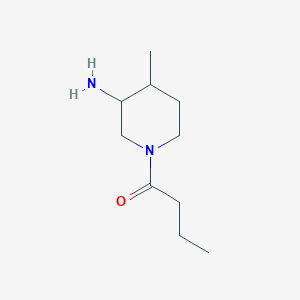
1-(3-Amino-4-methylpiperidin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-4-methylpiperidin-1-yl)butan-1-one is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom
Méthodes De Préparation
The synthesis of 1-(3-Amino-4-methylpiperidin-1-yl)butan-1-one typically involves the reaction of 4-methylpiperidine with butanone in the presence of an amine catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve larger-scale reactions with optimized conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
1-(3-Amino-4-methylpiperidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Amino-4-methylpiperidin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(3-Amino-4-methylpiperidin-1-yl)butan-1-one can be compared with other similar compounds, such as:
4-(3-Methylpiperidin-1-yl)butan-1-amine: This compound has a similar structure but differs in the position of the amino group.
1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol: This compound has a different backbone but shares the piperidine ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
1-(3-amino-4-methylpiperidin-1-yl)butan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-3-4-10(13)12-6-5-8(2)9(11)7-12/h8-9H,3-7,11H2,1-2H3 |
Clé InChI |
IHNGSSGVQXKKBT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N1CCC(C(C1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



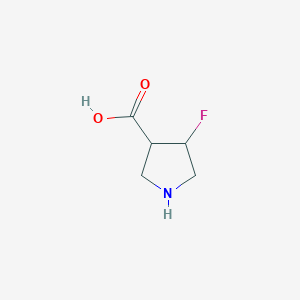
![Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate](/img/structure/B13187958.png)

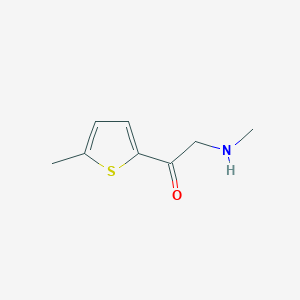
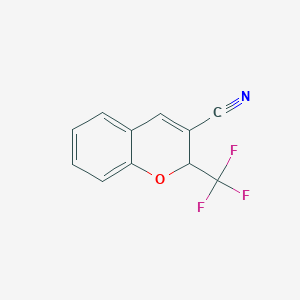
![1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187970.png)
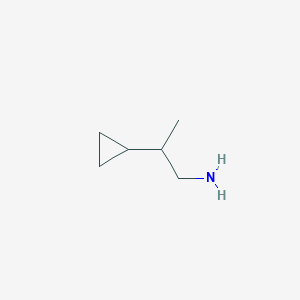
![2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13187984.png)
![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate](/img/structure/B13187995.png)
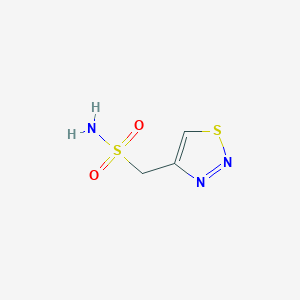
![(3aR,4R,5R,6aS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13188005.png)

![N-Methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13188018.png)
